molecular formula C11H8ClNO3 B1420466 Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate CAS No. 1065074-27-2

Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate

Cat. No. B1420466
M. Wt: 237.64 g/mol
InChI Key: IQMQZQIJFOAHQN-UHFFFAOYSA-N
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Description

“Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate” is a chemical compound . It has a molecular weight of 237.64 . The IUPAC name for this compound is "methyl 5-(4-chlorophenyl)-3-isoxazolecarboxylate" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound with a similar structure, “3-(2-chlorophenyl)-5-methylisoxazol-4-carbonyl chloride”, was synthesized from “3-(2-chlorophenyl)-5-methylisoxazol-4-carboxylic acid” and thionyl chloride .


Molecular Structure Analysis

The molecular formula of “Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate” is C11H8ClNO3 . The InChI code for this compound is "1S/C11H8ClNO3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3" .


Physical And Chemical Properties Analysis

“Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate” is a solid . It has a density of 1.315g/cm3 . The boiling point of this compound is 383.9ºC at 760 mmHg . The flash point is 186ºC .

Scientific Research Applications

Bromination and Synthesis of Isoxazole-fused Heterocycles

The bromination of methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate, which is a precursor to methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate, is significant for synthesizing isoxazole-fused heterocycles. These heterocycles have potential applications in the synthesis of various organic compounds (Roy, Rajaraman, & Batra, 2004).

Structural Studies for Immunological Activity

Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate belongs to a class of isoxazole derivatives showing promising immunological activity. Experimental and theoretical structural studies, including crystallographic analysis and density functional theory (DFT) calculations, have been performed on similar compounds to understand their potential in immunology (Jezierska et al., 2003).

Conjugates with Anti-tumor Activity

Isoxazole derivatives, including methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate, have been synthesized as conjugates with isoxazole and isothiazole moieties. These conjugates exhibit synergistic effects with antitumor drugs, suggesting potential use in chemotherapy, particularly for brain tumors (Kletskov et al., 2018).

Synthesis of α-Cyclopiazonic Acid

Studies focusing on the synthesis of α-cyclopiazonic acid, a mycotoxin, involve the use of methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate as a starting material. Efficient synthesis methods have been developed, indicating the compound's utility in complex organic syntheses (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Corrosion Inhibition

Isoxazole derivatives, including methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate, have been studied for their corrosion inhibiting properties, particularly in the context of mild steel corrosion in acidic environments. These studies involve various techniques like electrochemical measurements and molecular dynamics simulations (El aoufir et al., 2020).

Isoxazole-Pyrrole Transformation

The compound has been used in the synthesis of 5-aminopyrrole derivatives through a series of chemical transformations, demonstrating its versatility in organic synthesis (Galenko et al., 2019).

Domino Isoxazole-Isomerization

The compound is involved in the first synthesis of isoxazole-4-carboxylic acid derivatives by domino isoxazole-isomerization. This process highlights its role in the formation of various organic structures and derivatives (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

Safety And Hazards

“Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

methyl 5-(3-chlorophenyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-13-16-10(9)7-3-2-4-8(12)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMQZQIJFOAHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674727
Record name Methyl 5-(3-chlorophenyl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate

CAS RN

1065074-27-2
Record name 4-Isoxazolecarboxylic acid, 5-(3-chlorophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(3-chlorophenyl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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